4-Bromo-2-formylphenyl 4-methylbenzenesulfonate
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Overview
Description
4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . Its average mass is 355.204 Da and its mono-isotopic mass is 353.956146 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a formyl group (CHO), and a methylbenzenesulfonate group attached to a phenyl ring .Physical and Chemical Properties Analysis
This compound has a molecular formula of C14H11BrO4S and an average mass of 355.204 Da . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Halogen-Bonding and π-π Interactions
4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is studied for its role in noncovalent interactions within supramolecular architectures. The compound demonstrates significant halogen-bonding interactions, which are crucial for rationalizing solid-state crystal structures. These interactions, especially O...X (X = Cl and Br) and type I X...X halogen-bonding, have been analyzed using density functional theory (DFT) calculations. They are compared to antiparallel π-stacking interactions formed between arylsulfonates (Andleeb et al., 2018).
Role in Synthetic Chemistry
The compound is utilized in synthetic chemistry as a reactant. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate behaves as a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in reactions with dimethyl malonate and methyl acetoacetate. These reactions involve nucleophilic attack on the β-position relative to the sulfonyl group, leading to the formation of various Michael adducts (Vasin et al., 2016).
Photoacid Generators
The compound has potential applications as a photoacid generator in polymer resists. It undergoes photochemical decompositions, which are studied using ultraviolet light. The reaction mechanisms and the potential release of acid during secondary reactions are significant for its application in polymer resists (Plater et al., 2019).
Molecular Orbital Study
An ab initio molecular orbital study of the 4-methylbenzenesulfonate anion, a component of the compound, provides insights into its geometric and vibrational properties. These studies are crucial for understanding the internal vibrational modes of the anion in various salts, contributing to a better understanding of the compound's behavior (Ristova et al., 1999).
Nonlinear Optical Properties
The compound is investigated for its potential in nonlinear optical applications. For instance, 4-Bromoanilinium 4-methylbenzenesulfonate crystals show promising properties for third-order nonlinear optical applications. These studies include assessments of thermal, mechanical, and optical properties, which are essential for its potential use in photonic and electronic devices (Sivakumar et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-14-7-4-12(15)8-11(14)9-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPYJFZUSTRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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